molecular formula C7H4F3N3S B12051675 5-(2-Thiazolyl)-3-(trifluoromethyl)-1H-pyrazole

5-(2-Thiazolyl)-3-(trifluoromethyl)-1H-pyrazole

Cat. No.: B12051675
M. Wt: 219.19 g/mol
InChI Key: KMBMBDWGHUKGSP-UHFFFAOYSA-N
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Description

5-(2-Thiazolyl)-3-(trifluoromethyl)-1H-pyrazole: is a heterocyclic compound that features a pyrazole ring substituted with a thiazole ring and a trifluoromethyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Thiazolyl)-3-(trifluoromethyl)-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-thiazolyl hydrazine with trifluoromethyl ketones under acidic or basic conditions to form the desired pyrazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, 5-(2-Thiazolyl)-3-(trifluoromethyl)-1H-pyrazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: The compound has shown potential as an antimicrobial agent, particularly against antibiotic-resistant bacteria. It can inhibit the growth of Gram-positive bacteria and prevent biofilm formation .

Medicine: In medicinal research, this compound is being explored for its potential as an anti-inflammatory and anticancer agent. Its ability to interact with specific molecular targets makes it a promising candidate for drug development .

Industry: In the industrial sector, the compound is used in the development of agrochemicals and materials science. Its unique properties make it suitable for various applications, including as a catalyst or a stabilizer .

Mechanism of Action

The mechanism of action of 5-(2-Thiazolyl)-3-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets. For example, as an antimicrobial agent, it can inhibit bacterial cell wall synthesis or disrupt essential enzymatic processes. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

  • N-(trifluoromethyl)phenyl substituted pyrazole derivatives
  • 2-thiazolylformamidine derivatives
  • α-Methyl-4-[4-(trifluoromethyl)-2-thiazolyl]benzeneacetic acid

Comparison: Compared to these similar compounds, 5-(2-Thiazolyl)-3-(trifluoromethyl)-1H-pyrazole stands out due to its unique combination of a thiazole ring and a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it more effective in certain applications, such as antimicrobial activity and drug development .

Properties

Molecular Formula

C7H4F3N3S

Molecular Weight

219.19 g/mol

IUPAC Name

2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-1,3-thiazole

InChI

InChI=1S/C7H4F3N3S/c8-7(9,10)5-3-4(12-13-5)6-11-1-2-14-6/h1-3H,(H,12,13)

InChI Key

KMBMBDWGHUKGSP-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)C2=NNC(=C2)C(F)(F)F

Origin of Product

United States

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